LG-121071

Androgen Receptor Pharmacology Drug Discovery Binding Affinity

Select LG-121071 for its unparalleled pharmacological profile as the first orally active, nonsteroidal, full androgen receptor agonist. Its distinct tetrahydroquinolinone core (Ki=17 nM, EC50=4 nM) avoids steroid cross-reactivity. This compound is a unique tool for investigating AR-mediated transcription, with validated oral activity (20 mg/kg suppresses LH in vivo) and established LC-MS/MS detection methods. Ideal for medicinal chemistry SAR studies differentiating it from ostarine or BMS-564929.

Molecular Formula C15H15F3N2O
Molecular Weight 296.29 g/mol
CAS No. 179897-70-2
Cat. No. B1675209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG-121071
CAS179897-70-2
Synonyms4-ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono(5,6-g)quinoline
LG 121071
LG-121071
Molecular FormulaC15H15F3N2O
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F
InChIInChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21)
InChIKeySZPPQFARTYXRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one (CAS 179897-70-2): An Overview for Scientific Procurement


6-Ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one, also known as LG-121071 or LGD-121071 [1], is a tricyclic quinolone derivative belonging to the tetrahydroquinolinone class of selective androgen receptor modulators (SARMs) [2]. First described in 1999, it is recognized as the first orally active nonsteroidal androgen receptor (AR) agonist discovered [1][3].

Why Generic Substitution Fails for LG-121071 (CAS 179897-70-2) in Research


In scientific research, LG-121071 is not interchangeable with other SARMs due to its unique combination of a tetrahydroquinolinone core structure [1], its status as a full AR agonist with a specific binding affinity of 17 nM [2], and its distinct in vivo profile, including the ability to suppress luteinizing hormone (LH) in castrated rat models at 20 mg/kg orally [3]. These quantifiable properties define a precise tool for investigating AR pharmacology that differs markedly from other compounds in its class, such as arylpropionamide-based SARMs (e.g., ostarine) or hydantoin-based SARMs (e.g., BMS-564929) [1].

Quantitative Evidence for LG-121071 (CAS 179897-70-2) Differentiation vs. Comparators


Binding Affinity of LG-121071 (Ki = 17 nM) in Comparison to Natural Androgen DHT

LG-121071 binds to the human androgen receptor (hAR) with a Ki of 17 nM [1]. This affinity is comparable to the natural potent androgen, dihydrotestosterone (DHT), which is reported to have a Ki of 20.4 nM for the hAR . The similar binding affinity suggests that LG-121071 can be used as a high-affinity, nonsteroidal probe to mimic DHT's receptor interaction.

Androgen Receptor Pharmacology Drug Discovery Binding Affinity

LG-121071 (EC50 = 4 nM) vs. Des-Ethyl Analog (EC50 = 317 nM) Functional Activity

In a functional assay measuring AR agonism in CV-1 cells, LG-121071 exhibits an EC50 of 4 nM [1]. Its des-ethyl analog, 4-Trifluoromethyl-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one (CHEMBL286684), shows a significantly reduced functional potency with an EC50 of 317 nM [2]. This demonstrates the critical role of the 6-ethyl group for potent AR activation.

Functional Activity Agonist Potency Structure-Activity Relationship

Relative Binding Affinity (RBA) of LG-121071 (18%) vs. Ostarine and Andarine

In a comparative analysis of AR binding relative to DHT, LG-121071 demonstrated a Relative Binding Affinity (RBA) of 18% [1]. In contrast, other well-characterized SARMs such as ostarine and andarine have been reported with higher binding affinities, with Ki values of 3.8 nM and 4 nM, respectively . This suggests that LG-121071 exhibits a distinct binding profile compared to these more potent binding SARMs, which may translate to a different pharmacological signature.

Receptor Binding SARM Selectivity Comparative Pharmacology

In Vivo Efficacy of Oral LG-121071 on LH Suppression in Castrated Rats

LG-121071 demonstrates in vivo pharmacological activity following oral administration. In a castrated rat model, a daily oral dose of 20 mg/kg for two weeks was sufficient to restore elevated luteinizing hormone (LH) levels to normal physiological levels [1]. This stands in contrast to testosterone, which is not orally active due to extensive first-pass hepatic metabolism [2]. The demonstration of an oral in vivo effect confirms that the compound reaches systemic circulation and engages its target.

In Vivo Pharmacology Oral Bioavailability Endocrine Regulation

Key Research and Industrial Application Scenarios for LG-121071 (CAS 179897-70-2)


As a Nonsteroidal, High-Affinity AR Probe for In Vitro Pharmacology

Leverage LG-121071's high affinity for the human AR (Ki = 17 nM) [1] and its potent functional activity (EC50 = 4 nM) [2] in competitive binding and cell-based reporter gene assays. Its nonsteroidal structure circumvents cross-reactivity with other steroid hormone receptors, providing a cleaner pharmacological profile for studying AR-mediated transcription and protein interactions compared to natural ligands like DHT.

As an Orally Active Tool Compound for In Vivo Studies of Androgenic Pathways

Utilize LG-121071 in rodent models for its demonstrated oral activity. Studies show that a 20 mg/kg oral dose effectively suppresses LH in castrated rats [3]. This makes it a valuable tool for investigating the role of AR signaling in muscle physiology, bone density, and reproductive endocrinology without the need for parenteral administration.

As a Reference Standard in Anti-Doping and Forensic Toxicology

Employ LG-121071 as a reference standard for the development and validation of LC-MS/MS detection methods. Validated assays exist for detecting LG-121071 and its metabolites (mono-, bis-, and trishydroxylated species, and N-glucuronide) in urine, with a reported lower limit of detection (LLOD) of 0.5 ng/mL [4]. This is critical for anti-doping laboratories monitoring the illicit use of emerging SARMs.

As a Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Use LG-121071 as a reference core for SAR exploration. The direct comparison with its des-ethyl analog, which has a 79-fold lower functional potency (EC50 = 317 nM) [5], highlights the critical role of the 6-ethyl group. Medicinal chemists can use this information to design new analogs with potentially improved selectivity, pharmacokinetic, or safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LG-121071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.